molecular formula C17H20N4O3 B15080304 methyl 4-((E)-{[(3-tert-butyl-1H-pyrazol-5-yl)carbonyl]hydrazono}methyl)benzoate

methyl 4-((E)-{[(3-tert-butyl-1H-pyrazol-5-yl)carbonyl]hydrazono}methyl)benzoate

Cat. No.: B15080304
M. Wt: 328.4 g/mol
InChI Key: BFVKBWNMHUDEKW-VCHYOVAHSA-N
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Description

Methyl 4-((E)-{[(3-tert-butyl-1H-pyrazol-5-yl)carbonyl]hydrazono}methyl)benzoate is a complex organic compound that features a pyrazole ring, a benzoate ester, and a hydrazone linkage

Preparation Methods

The synthesis of methyl 4-((E)-{[(3-tert-butyl-1H-pyrazol-5-yl)carbonyl]hydrazono}methyl)benzoate typically involves multiple steps. One common synthetic route starts with the preparation of 3-tert-butyl-1H-pyrazol-5-amine. This intermediate is then subjected to a series of reactions, including nitrosation, reduction, esterification, and condensation, to yield the final product .

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. These methods often use automated systems and continuous flow reactors to ensure high yield and purity.

Chemical Reactions Analysis

Methyl 4-((E)-{[(3-tert-butyl-1H-pyrazol-5-yl)carbonyl]hydrazono}methyl)benzoate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the ester or hydrazone moieties, often using reagents like alkyl halides or acyl chlorides.

Common reagents and conditions for these reactions include organic solvents like dichloromethane or tetrahydrofuran, and catalysts such as palladium or platinum. The major products formed depend on the specific reaction conditions but often include derivatives with modified functional groups .

Scientific Research Applications

Methyl 4-((E)-{[(3-tert-butyl-1H-pyrazol-5-yl)carbonyl]hydrazono}methyl)benzoate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate, particularly in the synthesis of drugs targeting specific enzymes or receptors.

    Industry: It is used in the development of specialty chemicals and advanced materials, including polymers and coatings

Mechanism of Action

The mechanism by which methyl 4-((E)-{[(3-tert-butyl-1H-pyrazol-5-yl)carbonyl]hydrazono}methyl)benzoate exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its hydrazone and pyrazole moieties. These interactions can modulate various biochemical pathways, leading to the observed biological activities .

Comparison with Similar Compounds

Methyl 4-((E)-{[(3-tert-butyl-1H-pyrazol-5-yl)carbonyl]hydrazono}methyl)benzoate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C17H20N4O3

Molecular Weight

328.4 g/mol

IUPAC Name

methyl 4-[(E)-[(5-tert-butyl-1H-pyrazole-3-carbonyl)hydrazinylidene]methyl]benzoate

InChI

InChI=1S/C17H20N4O3/c1-17(2,3)14-9-13(19-20-14)15(22)21-18-10-11-5-7-12(8-6-11)16(23)24-4/h5-10H,1-4H3,(H,19,20)(H,21,22)/b18-10+

InChI Key

BFVKBWNMHUDEKW-VCHYOVAHSA-N

Isomeric SMILES

CC(C)(C)C1=CC(=NN1)C(=O)N/N=C/C2=CC=C(C=C2)C(=O)OC

Canonical SMILES

CC(C)(C)C1=CC(=NN1)C(=O)NN=CC2=CC=C(C=C2)C(=O)OC

Origin of Product

United States

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